molecular formula C14H16ClN3O2S B3977474 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide

Cat. No.: B3977474
M. Wt: 325.8 g/mol
InChI Key: IKAUBGIJYDBMKO-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide is a heterocyclic benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a tert-butyl group at the 5-position. Its molecular formula is C₁₆H₁₉N₄O₃SCl, with a molecular weight of 382.865 g/mol and a CAS number of 878689-45-3 . The compound’s structure combines a 5-chloro-2-methoxybenzamide moiety linked to the thiadiazole ring via an amide bond. This design leverages the thiadiazole’s electron-deficient nature and the tert-butyl group’s lipophilicity, which may enhance membrane permeability and metabolic stability .

Properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S/c1-14(2,3)12-17-18-13(21-12)16-11(19)9-7-8(15)5-6-10(9)20-4/h5-7H,1-4H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAUBGIJYDBMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-tert-butyl-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or chloroform .

Chemical Reactions Analysis

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential cellular components in microorganisms, leading to cell death. For its anticancer activity, the compound may interfere with DNA replication and cell division, thereby inhibiting the growth of cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiadiazole-Based Derivatives

describes structurally related 1,3,4-thiadiazol-2-yl acetamides (compounds 5e–5m ) with varying sulfur-containing substituents (e.g., methylthio, benzylthio). Key comparisons include:

Compound ID Substituent on Thiadiazole Phenoxy/Acetamide Substituent Yield (%) Melting Point (°C)
5e 4-Chlorobenzylthio 2-(5-Isopropyl-2-methylphenoxy) 74 132–134
5j 4-Chlorobenzylthio 2-Isopropyl-5-methylphenoxy 82 138–140
5k Methylthio 2-Methoxyphenoxy 72 135–136

Key Observations :

  • Higher melting points (e.g., 5j at 138–140°C vs. 5k at 135–136°C) correlate with bulkier substituents, suggesting stronger crystal packing interactions .
Pyrazole-Based Analogs

reports N-(3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-2-methoxybenzamide (5h) , which replaces the thiadiazole ring with a pyrazole. Key differences:

  • Spectral Data :
    • IR : Strong amide C=O stretch at 1660 cm⁻¹ (vs. ~1650–1680 cm⁻¹ in thiadiazoles) .
    • ¹H NMR : Distinct pyrazole proton signals at δ 6.3 ppm, absent in thiadiazole derivatives .
  • Bioactivity : Pyrazole analog 5h exhibits antimicrobial activity, while thiadiazole derivatives in lack reported biological data, highlighting structural dependence on activity .
Thiazole-Based Derivatives

discusses N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide , a thiazole analog with fluorine substituents. Critical contrasts:

Hybrid Heterocyclic Systems

describes 5-chloro-2-methoxy-N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}benzamide , merging pyrazole, thiazole, and thiophene moieties. Unlike the target compound, this hybrid structure may offer enhanced π-π stacking interactions due to the aromatic thiophene group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide

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